3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone -

3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone

Catalog Number: EVT-4045332
CAS Number:
Molecular Formula: C25H19NO2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Friedel-Crafts Cyclization: This classic approach involves reacting cinnamanilides with aluminum chloride, leading to the formation of 2(1H)-quinolinones through intramolecular cyclization [, ].
  • Rearrangement of O-Acylated Intermediates: This method involves the rearrangement of O-acylated benzothiazine derivatives, which upon heating, undergo a shift to form the corresponding C-acylated compounds, leading to the formation of 2(1H)-quinolinones [].
  • Thermolysis of Enyne-Isocyanates: This method uses benzannulated enyne-isocyanates, which upon thermolysis undergo cycloaromatization reactions, leading to the formation of reactive intermediates. These intermediates can then be trapped as biradicals or zwitterions, ultimately leading to 2(1H)-quinolinones and related compounds [].
Mechanism of Action
  • Sigma Receptor Agonism: Studies suggest that certain 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives, particularly those with a 3-chlorophenyl substituent on the piperazine ring, act as sigma receptor agonists. These compounds exhibit antidepressant-like activity in the forced swimming test, potentially mediated by their interaction with sigma receptors [].
  • DNA Interaction and Cleavage: Copper(II) mixed-ligand complexes containing 2-phenyl-3-hydroxy-4(1H)-quinolinone as a ligand have demonstrated significant cytotoxicity against cancer cell lines. This cytotoxic activity is attributed to their strong interactions with DNA and their ability to cleave DNA strands [].
Physical and Chemical Properties Analysis
  • Crystalline Solids: Many 2(1H)-quinolinone derivatives exist as crystalline solids at room temperature [].
  • Solubility: The solubility of 2(1H)-quinolinones can vary depending on the substituents present on the core structure. Generally, they exhibit limited solubility in water but dissolve well in organic solvents [].
Applications
  • Pharmaceutical Development:
    • Antidepressant Agents: Studies on 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives suggest their potential as antidepressant agents due to their interaction with sigma receptors [].
    • Anticancer Agents: Copper(II) complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone ligands show promise as anticancer agents due to their potent cytotoxic activity against tumor cell lines [, ].
    • Farnesyl Protein Transferase Inhibitors: Certain (imidazol-5-yl)methyl-2-quinolinone derivatives have been identified as inhibitors of farnesyl protein transferase, an enzyme involved in signal transduction pathways relevant to cancer development [].
    • Cytoprotective Agents: Thieno[2,3-b]pyridinones, structural analogs of 2(1H)-quinolinones, exhibit cytoprotective effects by acting as antagonists at the glycine site of the NMDA receptor, offering potential therapeutic avenues for neurodegenerative diseases [].

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

Compound Description: This compound, along with its mesylate salt (34c), demonstrated significant antidepressant-like activity in mice, comparable to the effects of imipramine. It exhibited this activity through agonism of sigma receptors [].

Relevance: This compound shares the core 2(1H)-quinolinone structure with 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone. The presence of a piperazinylpropyl substituent at position 1 and a methoxy group at position 5 in 34b highlights the structural variations possible within this class of compounds while still retaining biological activity [].

2-Phenyl-3-hydroxy-4(1H)-quinolinone

Compound Description: This compound serves as a ligand in a series of copper(II) mixed-ligand complexes investigated for their anticancer activity. These complexes demonstrated significant cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines, with promising DNA interaction and cleavage abilities [].

Relevance: 2-Phenyl-3-hydroxy-4(1H)-quinolinone shares the core quinolinone scaffold with 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone. The presence of a phenyl group at the 2-position and a hydroxy group at the 3-position in this compound showcases the diverse functionalities that can be incorporated into the quinolinone structure [].

2,3-Dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide (21)

Compound Description: This compound represents a novel heterocyclic ring system discovered during the synthesis of various thiazine derivatives. Its formation involved an unexpected rearrangement of a benzothiazine precursor, highlighting the potential for discovering new heterocycles through synthetic exploration [].

Relevance: Although structurally distinct from 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone, this compound exemplifies the broader context of heterocyclic chemistry and the exploration of novel ring systems related to quinolinones [].

Cinnamanilide

Compound Description: Cinnamanilide serves as a starting material for the synthesis of 2(1H)-quinolone (carbostyril) through an aluminum chloride-catalyzed cyclization reaction. This reaction demonstrated the importance of the reaction conditions and substituent effects on the cyclization process [].

Relevance: The conversion of cinnamanilide to carbostyril directly relates to the synthesis of 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone, as carbostyril represents the core structure of the target compound. The cinnamoyl moiety in 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone directly corresponds to the cinnamoyl group present in cinnamanilide [].

4-Phenyl-3,4-dihydro-2(1H)-quinolone

Compound Description: This compound is an intermediate in the synthesis of 2(1H)-quinolone from cinnamanilide. Its formation and subsequent aromatization highlight the stepwise nature of the quinolinone synthesis [].

Relevance: This compound represents a partially saturated analog of the 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone core structure. Understanding the reactivity and properties of this dihydroquinolone provides insights into the chemistry of related quinolinone derivatives [].

4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one (3a)

Compound Description: This thienopyridinone derivative acted as a potent antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Its design was based on the bioisosteric replacement of the benzene ring in 3-phenyl-4-hydroxyquinolin-2(1H)-one (21) with a thiophene ring [].

Relevance: This compound highlights the concept of bioisosterism in medicinal chemistry, where replacing a benzene ring with a thiophene ring can lead to compounds with similar biological activities. While structurally different from 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone, it showcases the exploration of heterocyclic analogs of biologically relevant compounds [].

(R)-6-[(3-{[4-(5-{[2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}pent-1-yn-1-yl)phenyl]carbamoyl}phenyl)sulphonyl]-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxamide trifluoroacetic acid (GS-5759)

Compound Description: This compound is a bifunctional ligand that acts as both a β2-adrenoceptor agonist and a phosphodiesterase 4 (PDE4) inhibitor. Its unique structure combines pharmacophores from both classes of drugs, linked by a pent-1-yn-1-ylbenzene spacer [].

Relevance: GS-5759 incorporates a quinolinone moiety within its structure, highlighting the versatility of this heterocycle in medicinal chemistry. This compound demonstrates the potential for incorporating quinolinones into complex drug designs targeting multiple therapeutic targets [].

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone (Cilostazol)

Compound Description: Cilostazol is a selective PDE3 inhibitor investigated for its bronchoprotective effects. Studies demonstrated its ability to inhibit both histamine- and antigen-induced bronchoconstriction in guinea pigs [].

Relevance: This compound shares the core 2(1H)-quinolinone structure with 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone, emphasizing the therapeutic potential of this scaffold. The presence of a cyclohexyltetrazolylbutoxy substituent at position 6 in cilostazol demonstrates the structural diversity possible while maintaining biological activity within this class of compounds [].

()-4-(3-Chlorophenyl)-6-(4-chlorophenyl)amino-(1-methyl-1H-imidazol-5-yl)methyl-1-methyl-2(1H)-quinolinone

Compound Description: This compound is mentioned in the context of anticancer therapies. While specific details regarding its mechanism of action or biological activity are not provided, its inclusion in a product comprising G protein signal transduction inhibitors and other anticancer agents suggests potential relevance in cancer treatment [].

Relevance: This compound shares the core 2(1H)-quinolinone structure with 3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone, further highlighting the prevalence and importance of this scaffold in medicinal chemistry, particularly in developing anticancer therapies [].

Properties

Product Name

3-cinnamoyl-6-methyl-4-phenyl-2(1H)-quinolinone

IUPAC Name

6-methyl-4-phenyl-3-[(Z)-3-phenylprop-2-enoyl]-1H-quinolin-2-one

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C25H19NO2/c1-17-12-14-21-20(16-17)23(19-10-6-3-7-11-19)24(25(28)26-21)22(27)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,26,28)/b15-13-

InChI Key

LCSSWLIVMOHRDX-SQFISAMPSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.